molecular formula C26H29ClN2O5S B2803017 N-(3-chloro-4-methoxyphenyl)-2-{4,6-dimethyl-3-[4-(2-methylpropyl)benzenesulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1357813-80-9

N-(3-chloro-4-methoxyphenyl)-2-{4,6-dimethyl-3-[4-(2-methylpropyl)benzenesulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2803017
CAS No.: 1357813-80-9
M. Wt: 517.04
InChI Key: PMQCEVPVEBURPQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{4,6-dimethyl-3-[4-(2-methylpropyl)benzenesulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a useful research compound. Its molecular formula is C26H29ClN2O5S and its molecular weight is 517.04. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{4,6-dimethyl-3-[4-(2-methylpropyl)benzenesulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide, also referred to as G744-0355, is a compound that has garnered attention for its potential biological activity. This article provides a detailed overview of its biological properties, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of G744-0355 is C26H29ClN2O5S, with a molecular weight of 517.04 g/mol. The compound features a complex structure that includes a chloro-substituted aromatic ring and a dihydropyridine moiety, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC26H29ClN2O5S
Molecular Weight517.04 g/mol
IUPAC NameThis compound
Purity≥ 95%

Research indicates that G744-0355 exhibits a range of biological activities primarily through its interactions with specific molecular targets. The compound is believed to act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

Enzyme Inhibition

Initial studies suggest that G744-0355 may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and inflammatory responses. In vitro assays demonstrated that G744-0355 effectively reduced DPP-IV activity with an IC50 value in the low micromolar range, indicating significant potency against this target .

Cytotoxicity and Antiproliferative Activity

G744-0355 has been evaluated for its cytotoxic effects against various cancer cell lines. In one study, the compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values ranging from 10 to 20 µM. This indicates that G744-0355 may induce apoptosis in these cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Anti-inflammatory Activity

In addition to its anticancer properties, G744-0355 has shown promise as an anti-inflammatory agent. In vivo studies using murine models of inflammation demonstrated that administration of the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential utility in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of G744-0355:

  • Breast Cancer Model : In a preclinical study involving MCF-7 xenografts in mice, treatment with G744-0355 resulted in a 50% reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis within the tumors .
  • Diabetes Model : In diabetic rats, G744-0355 improved glycemic control by inhibiting DPP-IV activity. The compound reduced fasting blood glucose levels by approximately 30% over four weeks of treatment.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4,6-dimethyl-3-[4-(2-methylpropyl)phenyl]sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN2O5S/c1-16(2)12-19-6-9-21(10-7-19)35(32,33)25-17(3)13-18(4)29(26(25)31)15-24(30)28-20-8-11-23(34-5)22(27)14-20/h6-11,13-14,16H,12,15H2,1-5H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQCEVPVEBURPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=C(C=C3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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